6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid
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Overview
Description
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of an amino group, a phenyl ring with an N-ethylaminocarbonyl substituent, and a picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinic Acid Backbone: The initial step involves the synthesis of the picolinic acid backbone through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Ring: The phenyl ring with the N-ethylaminocarbonyl substituent is attached using coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound with a simpler structure.
6-Aryl-2-picolinate Herbicides: Compounds with similar picolinic acid backbones but different substituents.
Uniqueness
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-17-14(19)10-5-3-4-9(8-10)11-6-7-12(16)18-13(11)15(20)21/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZBSLHJEGERHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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